Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17669427
Molecular Formula: C17H22F4N2O2
Molecular Weight: 362.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22F4N2O2 |
|---|---|
| Molecular Weight | 362.36 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22F4N2O2/c1-16(2,3)25-15(24)23-7-6-11(14(22)9-23)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14H,6-7,9,22H2,1-3H3 |
| Standard InChI Key | INWRFRNRBLUBNC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)C(F)(F)F |
Introduction
Molecular Architecture and Physicochemical Properties
The compound’s molecular formula, C₁₇H₂₂F₄N₂O₂, reflects a carefully engineered balance between hydrophobic and polar functionalities. With a molecular weight of 362.36 g/mol, its structure features a piperidine ring substituted at the 3-position with an amino group and at the 4-position with a 4-fluoro-3-(trifluoromethyl)phenyl moiety. The tert-butyl carbamate group at the 1-position enhances steric bulk, influencing both solubility and metabolic stability.
Structural Features and Stereochemical Considerations
Key structural attributes include:
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Piperidine Core: A six-membered saturated nitrogen-containing ring that adopts a chair conformation, with substituents influencing axial/equatorial preferences.
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Aromatic Substituent: The 4-fluoro-3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, modulating π-π stacking interactions and binding site complementarity.
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Tert-Butyl Carbamate: A sterically demanding protecting group that mitigates premature hydrolysis in biological systems while improving lipophilicity (logP ≈ 3.2 estimated) .
Table 1: Comparative Molecular Properties of Related Piperidine Derivatives
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C₁₇H₂₂F₄N₂O₂ | C₁₇H₂₃F₃N₂O₂ |
| Molecular Weight (g/mol) | 362.36 | 344.37 |
| logP (Estimated) | 3.2 | 2.9 |
| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) |
| Rotatable Bonds | 4 | 5 |
The trifluoromethyl group’s strong inductive effect (-I) and fluorine’s electronegativity create a polarized aromatic system, enhancing interactions with hydrophobic enzyme pockets .
Synthetic Methodologies and Optimization
Synthesis of tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically employs multi-step strategies emphasizing regioselective functionalization and protecting group chemistry.
Key Synthetic Routes
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Piperidine Ring Formation: Cyclization of appropriately substituted δ-amino ketones via intramolecular Mannich reactions, followed by Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂) .
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Aromatic Substitution: Suzuki-Miyaura coupling introduces the 4-fluoro-3-(trifluoromethyl)phenyl group to a pre-functionalized piperidine intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems achieve >85% yield .
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Amino Group Introduction: Reductive amination or nucleophilic substitution installs the 3-amino group, with careful pH control to avoid over-alkylation .
Table 2: Representative Reaction Conditions for Critical Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 92 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 87 |
| Amination | NH₃/MeOH, NaBH₃CN, 40°C | 78 |
Challenges in synthesis include managing the steric bulk of the tert-butyl group during coupling reactions and preventing racemization at the piperidine’s stereocenters. Microwave-assisted synthesis and flow chemistry techniques have reduced reaction times by 40% compared to traditional batch methods .
Chemical Reactivity and Stability Profile
The compound exhibits stability under standard storage conditions (2–8°C, inert atmosphere), with no detectable degradation over 12 months by HPLC. Key reactivity patterns include:
Hydrolytic Susceptibility
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Boc Group Cleavage: Rapid deprotection occurs under acidic conditions (e.g., TFA/DCM, 30 min) to yield the primary amine, facilitating further derivatization .
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Amino Group Reactivity: The 3-amino group undergoes acylation (e.g., acetyl chloride) and sulfonylation (e.g., mesyl chloride) without piperidine ring distortion .
Thermal and Oxidative Stability
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Thermal Decomposition: Onset at 218°C (DSC), with main degradation products identified as CO₂ and tert-butanol via evolved gas analysis.
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Oxidative Resistance: No significant oxidation observed under accelerated conditions (40°C/75% RH, 3% H₂O₂), attributed to the electron-withdrawing trifluoromethyl group’s radical stabilization effects.
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | High (8.1 × 10⁻⁶ cm/s) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 14 μM) |
| hERG Inhibition | Low (IC₅₀ > 30 μM) |
These predictions suggest favorable oral bioavailability and manageable drug-drug interaction risks, positioning the compound as a viable lead candidate.
Industrial Applications and Patent Landscape
Pharmaceutical applications are protected under multiple patents, including:
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WO2021152437A1: Covers piperidine carbamates as kinase inhibitors for oncology (2021).
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US20220062412A1: Claims synthetic methods for fluorinated piperidine intermediates (2022) .
Current GMP pricing ranges from $320–$450/g (10g scale), with scalability improvements expected via continuous flow manufacturing .
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